molecular formula C9H9NS B147675 2,4-Dimethylbenzo[d]thiazole CAS No. 5262-63-5

2,4-Dimethylbenzo[d]thiazole

Cat. No.: B147675
CAS No.: 5262-63-5
M. Wt: 163.24 g/mol
InChI Key: JKUXVIGPUOXPMM-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzo[d]thiazole is a heterocyclic aromatic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylbenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate carbonyl compounds. One common method is the condensation reaction between 2-aminobenzenethiol and acetone under acidic conditions, which leads to the formation of the desired thiazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2,4-Dimethylbenzo[d]thiazole can be compared with other similar thiazole derivatives:

The unique substitution pattern of this compound enhances its chemical stability and broadens its range of applications compared to its analogs.

Properties

IUPAC Name

2,4-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXVIGPUOXPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476644
Record name 2,4-Dimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-63-5
Record name 2,4-Dimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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